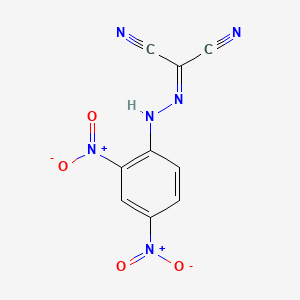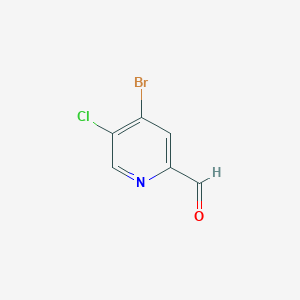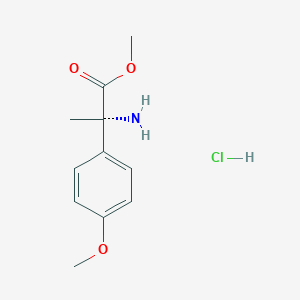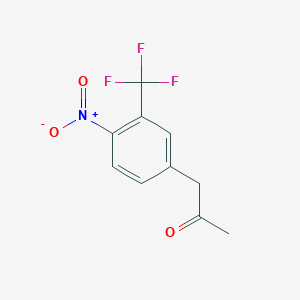![molecular formula C9H16N4O B14063202 3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile CAS No. 713522-25-9](/img/structure/B14063202.png)
3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile is a chemical compound with the molecular formula C9H16N4O and a molecular weight of 196.25 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an aminoacetyl group and a propanenitrile group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile typically involves the reaction of piperazine with an appropriate nitrile compound under controlled conditions. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile can be compared with other similar compounds, such as:
- 1-Piperazinepropanenitrile, 4-(2-aminoacetyl)-
- 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior .
Eigenschaften
CAS-Nummer |
713522-25-9 |
|---|---|
Molekularformel |
C9H16N4O |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
3-[4-(2-aminoacetyl)piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C9H16N4O/c10-2-1-3-12-4-6-13(7-5-12)9(14)8-11/h1,3-8,11H2 |
InChI-Schlüssel |
NJHGGPFPQGSEQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC#N)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





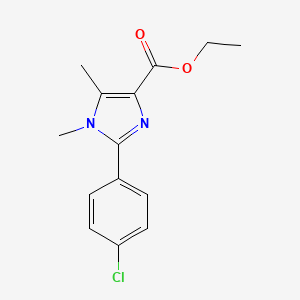
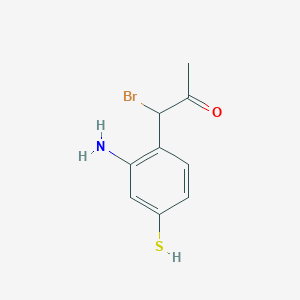
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)

